molecular formula C19H15N5OS2 B2357796 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1301767-54-3

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2357796
CAS RN: 1301767-54-3
M. Wt: 393.48
InChI Key: PZFQOEKZOIXARR-UHFFFAOYSA-N
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Description

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H15N5OS2 and its molecular weight is 393.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally related to "N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide" have been synthesized and evaluated for their biological activities, focusing on antimicrobial properties. For instance, a study by Dangi, Hussain, and Talesara (2011) synthesized a series of compounds starting from thiohydantoin, aiming to explore their potential as chemotherapeutic agents due to their antimicrobial activities (Dangi, R., Hussain, N., & Talesara, G. L., 2011).

Antifungal and Antimicrobial Properties

Research by Vicentini et al. (2007) investigated the antifungal activity of pyrazole/isoxazole-3-carboxamido-4-carboxylic acids and related compounds against various phytopathogens. The study highlighted differences in sensitivity among the fungi to these substances, with some compounds showing significant growth inhibition, suggesting their potential utility in addressing fungal infections (Vicentini, C. B., Romagnoli, C., Andreotti, E., & Mares, D., 2007).

Anticancer Applications

Additionally, compounds incorporating thiazole and pyrazole moieties have been synthesized and evaluated for their anticancer activities. Gomha, Edrees, and Altalbawy (2016) developed a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety and assessed their efficacy against hepatocellular carcinoma (HepG2) cell lines. Some compounds exhibited promising anticancer activities, underscoring the potential of structurally similar compounds in oncological research (Gomha, S. M., Edrees, M. M., & Altalbawy, F. M. A., 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves the reaction of 4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)aniline with 2-bromo-5-(thiophen-2-yl)pyrazine, followed by the addition of a carboxylic acid derivative to form the final product.", "Starting Materials": [ "4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)aniline", "2-bromo-5-(thiophen-2-yl)pyrazine", "Carboxylic acid derivative" ], "Reaction": [ "Step 1: 4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)aniline is reacted with 2-bromo-5-(thiophen-2-yl)pyrazine in the presence of a palladium catalyst to form the intermediate product.", "Step 2: The intermediate product is then reacted with a carboxylic acid derivative, such as 5-carboxylic acid, in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the final product N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide.", "Step 3: The final product is purified using standard techniques, such as column chromatography or recrystallization." ] }

CAS RN

1301767-54-3

Molecular Formula

C19H15N5OS2

Molecular Weight

393.48

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C19H15N5OS2/c25-18(15-10-14(22-23-15)17-2-1-8-26-17)20-13-5-3-12(4-6-13)16-11-24-7-9-27-19(24)21-16/h1-6,8,10-11H,7,9H2,(H,20,25)(H,22,23)

InChI Key

PZFQOEKZOIXARR-UHFFFAOYSA-N

SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)C4=NNC(=C4)C5=CC=CS5

solubility

not available

Origin of Product

United States

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